molecular formula C₂₃H₃₆N₂O₁₁ B1150660 Perindoprilat Acyl-β-D-glucuronide

Perindoprilat Acyl-β-D-glucuronide

Cat. No.: B1150660
M. Wt: 516.54
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Glucuronidation Pathways

Glucuronidation is a major Phase II metabolic reaction that attaches a glucuronic acid moiety to a substrate. nih.gov This process significantly increases the water solubility and molecular weight of the parent compound, aiding in its elimination from the body through urine and bile. nih.govnih.gov In the case of perindopril (B612348), its active form, perindoprilat (B1679611), which contains a carboxylic acid group, undergoes this very reaction. nih.gov The result is the formation of Perindoprilat Acyl-β-D-glucuronide, an ester conjugate. nih.gov This conjugation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov The formation of acyl glucuronides is a significant metabolic pathway for many drugs that possess a carboxylic acid functional group. nih.gov

Significance as a Model Acyl Glucuronide in Metabolic Investigations

Acyl glucuronides, such as this compound, are of particular interest to researchers for several reasons. These metabolites are known to be chemically reactive. nih.gov They can undergo intramolecular rearrangement, a process known as acyl migration, where the acyl group moves around the glucuronic acid ring. nih.gov This reactivity can lead to the formation of adducts with proteins and other endogenous molecules, a phenomenon that has been linked to adverse drug reactions for some carboxylic acid-containing drugs. nih.govnih.gov

The stability and reactivity of acyl glucuronides are influenced by the electronic and steric properties of the parent drug molecule. nih.gov Therefore, studying compounds like this compound provides valuable insights into the structure-activity relationships that govern the behavior of this class of metabolites. This knowledge is critical in drug discovery and development for designing safer therapeutic agents by potentially reducing the formation of reactive metabolites. nih.govnih.gov

Research Findings on this compound

Detailed investigations into the properties and behavior of this compound contribute to a broader understanding of acyl glucuronide disposition. The table below summarizes key data points related to this compound.

PropertyValue/DescriptionReference
Molecular Formula C23H36N2O11 nih.govscbt.com
Parent Drug Perindopril acanthusresearch.com
Metabolic Pathway Glucuronidation nih.gov
Compound Class Acyl Glucuronide nih.gov
Significance Metabolite of Perindopril, used in research medchemexpress.commedchemexpress.combioglyco.com

Properties

Molecular Formula

C₂₃H₃₆N₂O₁₁

Molecular Weight

516.54

Origin of Product

United States

Enzymatic Biotransformation and Biosynthesis of Perindoprilat Acyl β D Glucuronide

Uridine 5'-Diphospho-Glucuronosyltransferase (UGT) Isoform Involvement

The glucuronidation of perindoprilat (B1679611) is dependent on the action of UGT enzymes. pharmacy180.com These enzymes are responsible for transferring glucuronic acid from a high-energy donor molecule to a wide array of substrates, including many drugs, toxins, and endogenous compounds. nih.govwikipedia.org

The human UGT superfamily is categorized into several families, with the UGT1A and UGT2B families being the most significant for drug metabolism. nih.govbiorxiv.orgresearchgate.net These isoforms are expressed predominantly in the liver, the primary site of drug metabolism, but also in extrahepatic tissues such as the kidneys and gastrointestinal tract. nih.govnih.gov

UGT1A Family: This family arises from a single gene complex on chromosome 2, which produces nine different functional isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9) through alternative splicing. nih.govnih.gov These enzymes are known to metabolize a wide variety of compounds. nih.gov

UGT2B Family: Members of this family, including UGT2B4 and UGT2B7, are encoded by individual genes located on chromosome 4. nih.govnih.gov They are particularly important in the glucuronidation of steroids, bile acids, and numerous drugs containing carboxylic acid groups. nih.govnih.gov

While it is established that UGT enzymes catalyze the formation of Perindoprilat Acyl-β-D-glucuronide, specific studies definitively identifying the primary UGT1A or UGT2B isoforms responsible for this particular reaction are not extensively detailed in the public domain. However, given that perindoprilat contains a carboxylic acid functional group, it is plausible that isoforms from the UGT2B family, which are known to metabolize acidic drugs, play a significant role. For instance, UGT2B7 is a major enzyme responsible for the glucuronidation of many non-steroidal anti-inflammatory drugs (NSAIDs) that also possess a carboxylic acid moiety.

Table 1: Major Human UGT Families in Drug Metabolism

UGT FamilyGene LocusKey Isoforms Expressed in LiverCommon Substrate Types
UGT1A Chromosome 2UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9Bilirubin, phenols, amines, various drugs
UGT2B Chromosome 4UGT2B4, UGT2B7, UGT2B10, UGT2B15Steroids, bile acids, fatty acids, drugs with carboxyl groups

This table provides a general overview of the major UGT families involved in drug metabolism.

The glucuronidation of perindoprilat by UGT enzymes is a bi-substrate reaction that generally follows a compulsory-order ternary mechanism. nih.govnih.gov In this model, the enzyme first binds to the activated cofactor, UDP-glucuronic acid (UDPGA), followed by the binding of the aglycone substrate (perindoprilat). nih.gov After the transfer of the glucuronyl group to perindoprilat, the glucuronidated product is released, followed by the release of the co-product, Uridine 5'-diphosphate (UDP). youtube.com

Substrate Specificity and Cofactor Requirements (e.g., UDP-glucuronic acid)

The fundamental requirement for the enzymatic synthesis of this compound is the presence of the substrate, perindoprilat, and the essential cofactor, Uridine 5'-diphospho-glucuronic acid (UDPGA). pharmacy180.comslideshare.net

Substrate: The UGT enzymes recognize the carboxylic acid functional group on the perindoprilat molecule as the site for conjugation. nih.gov The broad and often overlapping substrate specificity of UGT isoforms allows them to metabolize a vast range of structurally diverse compounds. nih.gov

Cofactor: UDPGA is the activated form of glucuronic acid that serves as the donor for the glucuronyl moiety in the reaction. pharmacy180.comslideshare.net It is synthesized in the body from D-glucose. pharmacy180.com The availability of UDPGA is generally not a rate-limiting factor for most glucuronidation reactions under normal physiological conditions. pharmacy180.com The reaction catalyzed by UGTs results in the formation of a β-D-glucuronide conjugate due to an inversion of the anomeric carbon's configuration during the transfer. pharmacy180.com

In Vitro Enzymatic Synthesis Methodologies

The synthesis of this compound for research and as a reference standard is often achieved through in vitro methods that replicate the biological enzymatic process. These methodologies are crucial for studying the metabolite's properties and for use in analytical assays.

Common in vitro synthesis approaches include:

Human Liver Preparations: Incubating perindoprilat with human liver microsomes or S9 fractions, which contain a mixture of UGT enzymes, in the presence of the cofactor UDPGA. youtube.com This method provides a physiologically relevant environment for metabolite formation.

Recombinant UGT Enzymes: Using individually expressed human UGT isoforms (e.g., recombinant UGT1A9 or UGT2B7) to screen for and identify the specific enzymes responsible for the glucuronidation of perindoprilat. This approach allows for precise reaction phenotyping.

Microbial Biotransformation: Employing certain microorganisms that have been engineered or are naturally capable of performing glucuronidation reactions. This can be a scalable method for producing larger quantities of the metabolite.

A key challenge in the study of acyl glucuronides is their potential instability and reactivity, which can lead to acyl migration or covalent binding to proteins. nih.gov Therefore, in vitro assay conditions, such as pH and buffer composition, must be carefully controlled. youtube.comnih.gov

Intrinsic Stability and Chemical Degradation Pathways of Perindoprilat Acyl β D Glucuronide

Acyl Migration Mechanisms and Isomerization

A defining characteristic of 1-O-acyl-β-D-glucuronides is their propensity to undergo intramolecular acyl migration. This non-enzymatic process involves the transfer of the acyl group (perindoprilat) from the C-1 hydroxyl group of the glucuronic acid moiety to the adjacent C-2, C-3, and C-4 hydroxyl groups. tandfonline.comnih.gov This isomerization results in the formation of a complex mixture of positional isomers (2-O-, 3-O-, and 4-O-acylglucuronides). tandfonline.com These isomers are generally not substrates for β-glucuronidase, an enzyme that cleaves the parent 1-O-β-glucuronide. tandfonline.com

The mechanism of acyl migration is believed to proceed through a series of tetrahedral intermediates, facilitated by the neighboring hydroxyl groups on the glucuronic acid ring. This intramolecular rearrangement is a significant degradation pathway for acyl glucuronides under physiological conditions. nih.govnih.gov

Regioselective Acyl Migration Studies

Influence of pH and Temperature on Acyl Migration Kinetics

The kinetics of acyl migration are highly dependent on both pH and temperature. nih.govnih.gov Generally, the rate of isomerization increases with increasing pH and temperature. nih.govacs.org

Influence of pH: Acyl migration is significantly slower in acidic conditions and accelerates as the pH approaches neutral and becomes alkaline. acs.org At a pH of around 7.4 (physiological pH), the rate of acyl migration is often significant for many acyl glucuronides. nih.gov This pH-dependent reactivity is attributed to the ionization state of the hydroxyl groups on the glucuronic acid moiety, which act as intramolecular nucleophiles in the migration process. rsc.org

Influence of Temperature: As with most chemical reactions, an increase in temperature provides the necessary activation energy for acyl migration to occur more rapidly. nih.gov Therefore, storage of biological samples containing acyl glucuronides at lower temperatures is crucial to minimize their degradation. nih.gov

Below is an illustrative data table showing the typical effect of pH on the half-life of a generic acyl glucuronide at a constant temperature. Note: This data is for illustrative purposes only and does not represent specific findings for Perindoprilat (B1679611) Acyl-β-D-glucuronide.

pHHalf-life (t½) of 1-O-β-isomer (hours)
5.0> 48
6.024
7.48
8.03

Hydrolytic Cleavage and Aglycone Release

In addition to acyl migration, Perindoprilat Acyl-β-D-glucuronide is susceptible to hydrolytic cleavage of the ester bond. nih.govnih.gov This reaction results in the release of the aglycone, perindoprilat, and glucuronic acid. Hydrolysis can occur through both chemical (non-enzymatic) and enzymatic pathways.

Factors Influencing Glucuronide Lability

Structure of the Aglycone: The electronic and steric properties of the carboxylic acid-containing drug (the aglycone) have a profound impact on the stability of the corresponding acyl glucuronide. tandfonline.com Electron-withdrawing groups near the carbonyl function of the ester can increase its susceptibility to nucleophilic attack, thereby accelerating both hydrolysis and acyl migration. Conversely, bulky substituents near the ester linkage can provide steric hindrance, slowing down these degradation reactions. rsc.org

pH: As detailed above, pH is a critical factor, with instability increasing significantly at physiological and alkaline pH. nih.govacs.org

Temperature: Higher temperatures accelerate the rates of both acyl migration and hydrolysis. nih.gov

Buffer Composition: The composition of the surrounding medium can also influence stability, with certain buffer species potentially catalyzing the degradation reactions.

The following table summarizes the key degradation pathways and influencing factors for acyl glucuronides, which are applicable to this compound.

Degradation PathwayDescriptionKey Influencing Factors
Acyl Migration Intramolecular transfer of the perindoprilat moiety from the C-1 to the C-2, C-3, and C-4 hydroxyl groups of glucuronic acid, leading to positional isomers. tandfonline.compH, Temperature, Aglycone Structure nih.govtandfonline.com
Hydrolysis Cleavage of the ester bond to release free perindoprilat and glucuronic acid. nih.govnih.govpH, Temperature, β-glucuronidase tandfonline.comacs.org

Advanced Analytical Methodologies for Characterization and Quantification of Perindoprilat Acyl β D Glucuronide

Chromatographic Techniques for Separation and Detectionbioglyco.comacanthusresearch.comcurrentseparations.comscbt.comresearchgate.net

Chromatographic techniques are fundamental in the analysis of Perindoprilat (B1679611) Acyl-β-D-glucuronide, enabling its separation from the parent drug, other metabolites, and endogenous components in biological matrices.

High-Performance Liquid Chromatography (HPLC)acanthusresearch.comcurrentseparations.comscbt.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Perindoprilat Acyl-β-D-glucuronide. bioglyco.com Reversed-phase HPLC, often employing C18 columns, is the most common approach. The separation is typically achieved using a mobile phase consisting of an aqueous component (often with a buffer like ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier such as acetonitrile (B52724) or methanol. currentseparations.comnih.gov Gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to ensure the efficient elution of the relatively polar glucuronide metabolite. The purity of this compound is often determined by HPLC, with standards exceeding 98% purity. bioglyco.com

ParameterCondition
Stationary Phase Reversed-phase C18
Mobile Phase A 10 mM Ammonium Formate Buffer in Water nih.gov
Mobile Phase B Acetonitrile nih.gov
Elution Mode Gradient currentseparations.com
Purity Determination >98% bioglyco.com

Ultra-High Performance Liquid Chromatography (UHPLC)currentseparations.com

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of drug metabolites like this compound. By utilizing columns with smaller particle sizes (typically less than 2 µm), UHPLC provides higher resolution, increased sensitivity, and faster analysis times. These features are particularly beneficial when dealing with complex biological samples where efficient separation from numerous interfering substances is necessary. The enhanced peak capacity of UHPLC allows for better separation of the glucuronide from its parent compound and other related substances. UHPLC systems are often coupled with mass spectrometry for highly sensitive and selective quantification.

Gas Chromatography (GC)currentseparations.com

Gas Chromatography (GC) is generally not the primary method for the direct analysis of this compound due to the compound's high polarity and low volatility. Direct analysis by GC would require derivatization to increase volatility and thermal stability. While GC-MS methods have been developed for the parent drug, perindopril (B612348), and its active metabolite, perindoprilat, they involve derivatization steps. nih.gov For the glucuronide metabolite, the additional derivatization of the sugar moiety would further complicate the analytical procedure, making liquid chromatography a more straightforward and preferred approach.

Thin Layer Chromatography (TLC)acanthusresearch.comcurrentseparations.com

Thin Layer Chromatography (TLC) can be utilized as a simple and cost-effective method for the qualitative analysis and preliminary separation of this compound. It can be employed for monitoring the progress of reactions or for initial purity assessments. However, for quantitative analysis and the resolution required for complex biological samples, TLC is generally less suitable than HPLC or UHPLC due to its lower separation efficiency and sensitivity.

Mass Spectrometry (MS) Applications in Structure Elucidation and Quantificationbioglyco.comcurrentseparations.comscbt.com

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound. Its high sensitivity and specificity allow for the detection of low concentrations of the metabolite in biological fluids.

Tandem Mass Spectrometry (MS/MS) for Neutral Loss Screening and Fragmentation Analysisbioglyco.comscbt.com

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural confirmation and quantification of this compound. In MS/MS, precursor ions corresponding to the protonated or deprotonated molecule of the glucuronide are selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions.

A common strategy for identifying glucuronide conjugates is neutral loss screening . Acyl glucuronides typically exhibit a neutral loss of 176 Da, corresponding to the glucuronic acid moiety (C6H8O6), from the protonated molecule [M+H]+. This characteristic loss provides a highly specific method for screening for the presence of glucuronide metabolites in a complex mixture.

Fragmentation analysis of the product ion spectrum provides further structural confirmation. For this compound, fragmentation would likely involve cleavage of the ester bond linking perindoprilat to the glucuronic acid, yielding a product ion corresponding to perindoprilat itself. The fragmentation pattern of the perindoprilat ion can then be compared to that of a reference standard to confirm its identity. The identity of this compound is often confirmed by mass spectrometry. bioglyco.com

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Technique
Positive ESI517.2 [M+H]+341.2 [Perindoprilat+H]+Fragmentation Analysis
Positive ESI517.2 [M+H]+[M+H-176]+Neutral Loss Screening

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of drug metabolites, including this compound. Its high mass accuracy and resolving power allow for the determination of the elemental composition of the metabolite, providing a high degree of confidence in its identification. When coupled with liquid chromatography (LC), UPLC-HRMS systems offer a powerful platform for both the exploratory and targeted metabolic profiling of complex biological matrices like urine and plasma. nih.gov

The key advantages of HRMS in the analysis of this compound include:

Accurate Mass Measurement: HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with high precision (typically < 5 ppm), which significantly narrows down the number of possible elemental compositions for an unknown peak, thereby facilitating its identification.

Structural Elucidation: Through tandem mass spectrometry (MS/MS) experiments, precursor ions of the metabolite are fragmented, and the resulting product ion spectrum provides valuable structural information. The fragmentation pattern of this compound would be expected to show a characteristic neutral loss of the glucuronic acid moiety (176 Da).

High Sensitivity and Selectivity: HRMS offers excellent sensitivity for detecting low-concentration metabolites in complex biological samples. nih.gov The high resolution helps to distinguish the analyte signal from background interferences, enhancing selectivity.

A typical UPLC-HRMS method for metabolic profiling would involve the analysis of samples in both positive and negative electrospray ionization (ESI) modes to ensure comprehensive detection of a wide range of metabolites. nih.gov The stability of the LC-MS system is critical and is often monitored by periodically injecting pooled quality control (QC) samples throughout the analytical run. nih.gov

Isotope-Labeled Internal Standards in Quantitative Assays (e.g., Perindoprilat-d4 Acyl-β-D-glucuronide)

For accurate quantification of this compound in biological fluids, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard. acanthusresearch.comscispace.com Perindoprilat-d4 Acyl-β-D-glucuronide, a deuterated analog of the metabolite, serves as an ideal internal standard for quantitative bioanalysis by LC-MS/MS. pharmaffiliates.comacanthusresearch.com

The principle behind using a SIL internal standard is that it behaves nearly identically to the analyte during sample preparation, chromatography, and ionization in the mass spectrometer. acanthusresearch.com By adding a known amount of the SIL internal standard to the sample at the beginning of the analytical process, any variability or loss of the analyte during these steps can be corrected for by measuring the ratio of the analyte to the internal standard. chiron.no

Key attributes of using Perindoprilat-d4 Acyl-β-D-glucuronide as an internal standard:

FeatureBenefitReference
Co-elution The SIL standard co-elutes with the analyte, ensuring that both experience the same matrix effects during ionization. chiron.no
Similar Extraction Recovery Any loss of analyte during sample extraction is mirrored by a proportional loss of the SIL standard. scispace.com
Improved Precision and Accuracy The use of a SIL internal standard significantly improves the precision and accuracy of the quantitative results compared to using an analogous internal standard. scispace.com
Mass Difference A mass difference of four mass units (due to the four deuterium (B1214612) atoms) allows for the separate detection of the analyte and the internal standard by the mass spectrometer without spectral overlap. acanthusresearch.com

The use of SIL internal standards like Perindoprilat-d4 Acyl-β-D-glucuronide is crucial for robust and reliable pharmacokinetic studies. acanthusresearch.com

In Silico Deconjugation Approaches for Spectral Library Annotation

A significant challenge in metabolomics is the identification of metabolites for which authentic reference standards and, consequently, experimental spectral library data are unavailable. nih.govtum.de In silico deconjugation is an innovative computational strategy that aids in the annotation of glucuronide conjugates like this compound in LC-HRMS/MS data. nih.govdntb.gov.uaresearchgate.net

This approach involves a workflow where:

LC-HRMS/MS data is searched for potential glucuronide conjugates, often by looking for a characteristic neutral loss of the glucuronic acid moiety (176.0321 Da).

The tandem mass spectra (MS/MS) of the suspected glucuronide conjugate are computationally "truncated" by removing the glucuronic acid-related fragments. This process is termed in silico deconjugation.

The resulting "deconjugated" spectrum, which should theoretically represent the fragmentation pattern of the aglycone (Perindoprilat), is then searched against existing MS/MS spectral libraries of known compounds. nih.govresearchgate.net

A successful match can provide a reliable annotation of the glucuronide conjugate, even in the absence of its reference standard. nih.gov This strategy significantly enhances the ability to identify phase II metabolites in complex biological samples and reduces the need for laborious deconjugation steps or the synthesis of numerous glucuronide reference standards. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of chemical compounds, including drug metabolites. For this compound, NMR spectroscopy would be employed to confirm its complete chemical structure, including the stereochemistry and the site of glucuronidation. bioglyco.comuliege.be

High-resolution ¹H NMR and ¹³C NMR are fundamental for this purpose. The ¹H NMR spectrum would provide information on the number and environment of all protons in the molecule, while the ¹³C NMR spectrum would do the same for the carbon atoms. The coupling patterns and chemical shifts in the ¹H NMR spectrum can be used to establish the connectivity of the atoms.

Key structural features of this compound that can be confirmed by NMR include:

The presence of the perindoprilat moiety.

The presence of the glucuronic acid ring.

The point of attachment of the glucuronic acid to the perindoprilat molecule via an acyl linkage.

The anomeric configuration (α or β) of the glycosidic bond. The anomeric proton (H-1 of the glucuronic acid) typically appears as a distinct doublet in the ¹H NMR spectrum, and its chemical shift and coupling constant are characteristic of the α or β configuration. uliege.be

Studies on other acyl glucuronides have shown that NMR can also be used to investigate the kinetics of internal acyl migration, a common phenomenon for this class of metabolites where the acyl group moves to different hydroxyl positions on the glucuronic acid ring. nih.gov

Spectrophotometric Methods (e.g., UV)

UV-Vis spectrophotometry is a simple, cost-effective, and widely available analytical technique. It has been extensively used for the quantification of the parent drug, perindopril, in bulk and pharmaceutical dosage forms. idosi.orgbiomedres.usau.edu.syresearchgate.net These methods are typically based on measuring the absorbance of the drug at its wavelength of maximum absorption (λmax). For perindopril, the λmax has been reported at various wavelengths, including 213 nm and 204 nm, depending on the solvent and experimental conditions. biomedres.usijpsonline.com

The direct application of UV spectrophotometry for the quantification of this compound in biological matrices is challenging due to a lack of specificity. The chromophore of the metabolite is primarily associated with the perindoprilat structure, and its UV spectrum would likely be very similar to that of the parent drug and its active metabolite, perindoprilat. This makes it difficult to distinguish the glucuronide from these other compounds in a mixture.

However, UV detection is commonly used in conjunction with a separation technique like High-Performance Liquid Chromatography (HPLC). In an HPLC-UV method, the different compounds (perindopril, perindoprilat, and the glucuronide metabolite) are first separated on the chromatographic column, and then each compound can be detected and quantified as it elutes by measuring its UV absorbance. researchgate.netrasayanjournal.co.in

Reported UV Method Parameters for Perindopril Analysis

Method Typeλmax (nm)Concentration Range (µg/mL)Reference
UV Spectrophotometry2134-16 au.edu.sy
UV SpectrophotometryNot specified12.5-200 researchgate.net
UV Absorbance Correction20410-100 ijpsonline.com
Derivatization Spectrophotometry4102.5-25 researchgate.net

These methods, while developed for the parent drug, illustrate the utility of UV detection in the analysis of perindopril-related compounds.

Method Development and Validation Principles for Glucuronide Metabolites

The development and validation of bioanalytical methods for quantifying acyl glucuronide metabolites like this compound require special considerations due to their inherent instability. nih.gov All method development and validation must adhere to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). researchgate.netijlpr.comfda.gov

A primary challenge in the bioanalysis of acyl glucuronides is their susceptibility to hydrolysis back to the aglycone (perindoprilat) and pH-dependent intramolecular acyl migration. nih.gov This instability can lead to an underestimation of the glucuronide concentration and an overestimation of the aglycone concentration.

Key principles for method development and validation include:

Sample Stabilization: It is critical to stabilize biological samples immediately after collection. This is often achieved by adjusting the pH to an acidic range (e.g., pH 4-5) and keeping the samples at low temperatures (e.g., on ice, -20°C or -80°C) to minimize enzymatic and chemical degradation. nih.gov

Selectivity and Specificity: The method must be able to differentiate the analyte from endogenous matrix components, other metabolites, and the parent drug. fda.gov This is typically achieved using highly selective techniques like LC-MS/MS.

Accuracy and Precision: The method's accuracy (closeness to the true value) and precision (reproducibility) are assessed by analyzing quality control (QC) samples at multiple concentration levels. ijlpr.comfda.gov

Calibration Curve: A calibration curve is constructed by plotting the response versus the concentration of calibration standards. The linear range of the curve must cover the expected concentrations in the study samples. rasayanjournal.co.in

Stability: The stability of the analyte must be thoroughly evaluated under various conditions that mimic the sample lifecycle, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. nih.gov For acyl glucuronides, demonstrating stability is a critical and often challenging aspect of validation.

Matrix Effect: The effect of the biological matrix on the ionization of the analyte must be assessed to ensure that it does not compromise the accuracy and precision of the assay. The use of a co-eluting SIL internal standard is the most effective way to compensate for matrix effects. scispace.com

By carefully addressing these principles, a robust and reliable analytical method can be developed and validated for the accurate quantification of this compound, providing crucial data for understanding the disposition of perindopril.

Stereochemical Aspects of Perindoprilat Acyl β D Glucuronide

Impact of Stereoisomerism on Formation and Stability

The formation of perindoprilat (B1679611) acyl-β-D-glucuronide is a stereoselective process. Perindoprilat possesses multiple chiral centers, and the enzymes responsible for glucuronidation, UDP-glucuronosyltransferases (UGTs), can exhibit different affinities for these various stereoisomers. nih.gov This enzymatic preference can lead to the predominant formation of one diastereomer over others. Studies on other drugs have shown marked stereoselectivity in glucuronidation, where the clearance rates for different enantiomers can vary significantly. nih.gov

The stability of the resulting diastereomers of perindoprilat acyl-β-D-glucuronide is also a key consideration. Acyl glucuronides are known to be chemically reactive, capable of undergoing intramolecular acyl migration and hydrolysis. nih.govnih.gov These reactions can lead to the formation of various positional isomers and the release of the active perindoprilat. The three-dimensional arrangement of the atoms in each diastereomer can influence the rate of these degradation pathways. Steric and electronic factors around the ester linkage, which are dictated by the stereochemistry, can affect the stability of the conjugate under physiological conditions. nih.gov The degradation half-life of acyl glucuronides is a composite measure of both hydrolysis and acyl migration and serves as an indicator of their chemical reactivity. nih.gov

Chiral Analysis Methodologies for Glucuronide Diastereomers

The separation and quantification of the diastereomers of this compound present a significant analytical challenge due to their similar chemical and physical properties. High-performance liquid chromatography (HPLC) is a primary technique employed for this purpose. mdpi.com

To achieve separation of these diastereomers, specialized analytical methods are required:

Chiral High-Performance Liquid Chromatography (HPLC): This technique often utilizes chiral stationary phases (CSPs) that can selectively interact with different stereoisomers, leading to their separation. mdpi.com The development of such methods can be complex and may require extensive screening of different columns and mobile phases.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful and sensitive technique is widely used for the quantification of drug metabolites, including glucuronides. nih.govresearchgate.netnih.gov For diastereomers, LC-MS/MS is coupled with a chiral separation method to enable individual quantification. The high selectivity of tandem mass spectrometry allows for accurate measurement even in complex biological matrices like plasma and urine. nih.govresearchgate.net

Capillary Electrophoresis (CE): CE, particularly with the use of chiral selectors like sulfated-β-cyclodextrin, offers another effective method for the enantioseparation of compounds with multiple chiral centers. nih.gov

The table below summarizes the key analytical methodologies used for the analysis of glucuronide diastereomers.

Analytical TechniquePrinciple of Separation/DetectionApplication for this compound Diastereomers
Chiral HPLC Differential interactions with a chiral stationary phase lead to varying retention times for diastereomers. mdpi.comSeparation and isolation of individual diastereomers.
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation for high selectivity and sensitivity. nih.govnih.govQuantification of perindopril (B612348) and perindoprilat in biological fluids; can be adapted for diastereomer-specific quantification. nih.gov
Capillary Electrophoresis (CE) Differential migration of charged molecules in an electric field, with chiral selectors enhancing separation of stereoisomers. nih.govHigh-resolution separation of enantiomers and diastereomers.

Stereoselective Interactions in Enzymatic Processes

Enzymatic processes involving perindoprilat and its glucuronide are stereoselective. The formation of this compound is catalyzed by specific UGT isoforms, which can display strong preferences for certain stereoisomers of perindoprilat. nih.gov Research on other compounds has demonstrated that specific UGTs, such as UGT2B7 and UGT1A9, can be responsible for the stereoselective glucuronidation of different enantiomers. nih.gov

Covalent Adduct Formation and Reactivity Studies of Perindoprilat Acyl β D Glucuronide

Mechanisms of Protein Adduct Formation (e.g., Transacylation, Glycation)

The covalent binding of acyl glucuronides, including perindoprilat (B1679611) acyl-β-D-glucuronide, to proteins is primarily driven by the electrophilic nature of the ester carbonyl group. This reactivity leads to the formation of drug-protein adducts through several mechanisms, with transacylation and glycation being the most significant.

Transacylation is a key mechanism where the acyl group of the glucuronide is transferred to a nucleophilic residue on a protein, such as a lysine (B10760008) or cysteine. This process, also known as acylation, results in a stable amide or thioester bond, covalently linking the drug to the protein. The reactivity of the acyl glucuronide is influenced by its chemical stability, which is often measured by its half-life under physiological conditions. nih.gov More labile glucuronides tend to exhibit higher rates of irreversible binding. nih.gov The process of intramolecular acyl migration, where the acyl group moves from the 1-O-β position to other positions on the glucuronic acid ring, is a critical step that precedes covalent binding. nih.govnih.gov

Glycation is another pathway that can lead to protein adducts. In this mechanism, the glucuronic acid moiety itself, particularly after rearrangement of the acyl group, can react with protein nucleophiles. nih.gov While transacylation involves the transfer of the drug aglycone, glycation results in the attachment of the sugar portion to the protein.

The degradation rates and, consequently, the reactivity of acyl glucuronides show a clear relationship with the electronic properties of the parent molecule. nih.gov For instance, electron-donating groups tend to increase the half-life and decrease the reactivity of the acyl glucuronide. nih.gov

In Vitro Reactivity Assays and Adduct Characterization (e.g., with UGTs, microsomes, serum proteins)

To assess the reactivity of perindoprilat acyl-β-D-glucuronide, researchers employ various in vitro systems that mimic physiological conditions. These assays typically involve incubating the acyl glucuronide with biological matrices like human serum albumin (HSA), liver microsomes, or purified UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov

Reactivity with Serum Proteins: Human serum albumin is a primary target for covalent modification by reactive metabolites due to its high concentration in plasma and the presence of numerous nucleophilic residues. nih.gov In vitro models have been developed to biosynthesize acyl glucuronides using human liver microsomes and then incubate them with HSA to assess their reactivity. nih.gov The formation of covalent adducts with HSA is a key indicator of the metabolite's reactivity. nih.gov

In Vitro Biosynthesis and Reactivity Screening: A common experimental setup involves two phases. First, the acyl glucuronide is synthesized by incubating the parent drug with human liver microsomes (HLM) and the co-factor UDPGA. nih.gov In the second phase, the newly formed acyl glucuronide is incubated with HSA to evaluate its covalent binding potential. nih.gov The extent of covalent binding to albumin can be correlated with the rate of aglycone appearance, providing a scale of reactivity. nih.gov This type of screening model is valuable in drug discovery for comparing the reactivity of different acyl glucuronides. nih.gov

Interaction with UGTs and Microsomal Proteins: Studies on other acyl glucuronides have shown that they can form covalent adducts with the UGT enzymes that catalyze their formation, as well as with other proteins within liver microsomes. nih.gov The formation of these adducts can be dependent on both the concentration of the acyl glucuronide and the incubation time. nih.gov For example, research on diclofenac-AG showed that the amount of covalent adducts formed with microsomal proteins increased in a concentration- and time-dependent manner. nih.gov

The table below summarizes typical findings from in vitro reactivity assays for acyl glucuronides, demonstrating the relationship between their formation and subsequent covalent binding.

Assay ComponentObservationImplication
Human Liver Microsomes (HLM)Biosynthesis of acyl glucuronide from the parent drug.Mimics metabolic activation in the liver.
Human Serum Albumin (HSA)Formation of covalent adducts upon incubation with the acyl glucuronide.Indicates potential for protein binding in plasma.
UGT IsoformsCovalent adduct formation with the enzyme itself.Suggests potential for enzyme inactivation or altered function.

Quantitative Analysis of Covalent Binding

Quantifying the extent of covalent binding is essential for understanding the potential risks associated with reactive metabolites. This analysis typically involves measuring the amount of the drug that becomes irreversibly bound to a protein, often expressed as picomoles of drug equivalent per milligram of protein.

An in vitro screening model used to assess the reactivity of various carboxylic acid drugs provides a framework for such quantification. In this model, the extent of covalent binding to HSA is measured after a 24-hour incubation period. nih.gov The results from these assays can be used to establish a reactivity scale. nih.gov A strong correlation has been observed between the extent of covalent binding to albumin and the rate of aglycone appearance, weighted by the percentage of isomerization of the acyl glucuronide. nih.gov

For example, a study validating such a model with eight different carboxylic drugs found that the extent of acyl glucuronide formation from the parent drug in human liver microsomes ranged from 5.6% to 89.4%. nih.gov The subsequent covalent binding to HSA was then quantified. The data generated from these types of quantitative assays are compiled into a reactivity scale to help predict the covalent binding potential of new chemical entities during the drug discovery process. nih.gov

The following table illustrates the type of quantitative data that can be obtained from such studies, showing a hypothetical comparison of covalent binding for different acyl glucuronides.

Compound% Acyl Glucuronide Formation (in HLM)Covalent Binding to HSA (pmol equiv/mg protein)Reactivity Classification
Drug A85.0%150.5High
Drug B45.5%75.2Moderate
Drug C10.2%12.8Low
Perindoprilat (Data not publicly available)(Data not publicly available)(To be determined)

This quantitative approach allows for a more direct comparison of the reactivity of different acyl glucuronides and aids in the selection of drug candidates with a lower potential for forming protein adducts. nih.govnih.gov

Application of Perindoprilat Acyl β D Glucuronide in in Vitro and Non Human in Vivo Metabolic Models

Utilization in Liver Microsomal and S9 Fraction Studies

In vitro systems such as liver microsomes and S9 fractions are indispensable tools for investigating the metabolic pathways of drugs, particularly Phase II reactions like glucuronidation. nih.govwikipedia.org These subcellular fractions contain a high concentration of drug-metabolizing enzymes. Human liver microsomes (HLM) and human liver S9 fractions (HLS9) are commonly used to study the formation of metabolites like Perindoprilat (B1679611) Acyl-β-D-glucuronide. nih.gov

Liver microsomes are vesicles of the endoplasmic reticulum and are rich in UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. wikipedia.orgnih.gov The S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g and contains both microsomal and cytosolic enzymes. nih.govnih.gov

Studies using these preparations typically involve incubating the parent compound, perindoprilat, with the microsomal or S9 fraction in the presence of the necessary cofactor, UDP-glucuronic acid (UDPGA). wikipedia.org The formation of Perindoprilat Acyl-β-D-glucuronide is then monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). These experiments help to determine the rate of formation of the glucuronide and can be used to calculate key kinetic parameters. While specific studies detailing the kinetics of this compound formation in these systems are not extensively published, the general methodology is well-established for acyl glucuronides. researchgate.netnih.govnih.gov

Table 1: Comparison of Liver Microsomes and S9 Fractions for Glucuronidation Studies

Feature Liver Microsomes Liver S9 Fraction
Composition Vesicles of endoplasmic reticulum. nih.gov Cytosolic and microsomal fractions. nih.govnih.gov
Key Enzymes Rich in UDP-glucuronosyltransferases (UGTs) and Cytochrome P450s (CYPs). nih.gov Contains UGTs, CYPs, sulfotransferases (SULTs), and other cytosolic enzymes. nih.gov
Cofactors Required Requires addition of UDPGA for glucuronidation. wikipedia.org Requires addition of UDPGA, PAPS (for sulfation), and NADPH (for oxidation). nih.gov
Primary Use Ideal for studying Phase I (oxidation) and Phase II (glucuronidation) metabolism. researchgate.net Used for broader metabolic profiling, including Phase I and various Phase II pathways. nih.gov
Protein Concentration UGT protein concentrations are significantly higher compared to S9 fractions. nih.gov UGT protein concentrations are lower than in microsomes. nih.gov

Role in Understanding Glucuronidation in Specific Tissues or Organelles (e.g., hepatic)

The formation of this compound is a critical step in the metabolism of perindopril (B612348), primarily occurring in the liver. nih.govnih.gov The liver is the principal organ for drug metabolism due to its high expression and diversity of UGT enzymes. nih.gov

Studying the formation of this metabolite in hepatic models provides several key insights:

Identification of UGT Isoforms: By using a panel of recombinant human UGT enzymes, researchers can identify the specific isoforms responsible for catalyzing the glucuronidation of perindoprilat. nih.govnih.gov This is crucial because different UGTs have varying expression levels and genetic polymorphisms, which can lead to inter-individual differences in drug metabolism. The major drug-metabolizing UGTs belong to the UGT1A and UGT2B families. youtube.com

Understanding First-Pass Metabolism: Pharmacokinetic studies in healthy volunteers have shown that perindoprilat glucuronide is mainly formed from perindopril through pre-systemic, or first-pass, metabolism. nih.gov This indicates that a significant portion of the drug is metabolized in the liver immediately after absorption from the gut, before it reaches systemic circulation.

Cellular Location: The Human Metabolome Database (HMDB) indicates that Perindoprilat glucuronide is found in the liver and kidney, with its cellular location being the cytoplasm. nih.gov This information is derived from in vitro and in vivo metabolic studies that trace the path of the drug and its metabolites through the body's tissues and cellular compartments.

Non-Human Animal Model Applications in Metabolism Research

Non-human animal models, particularly rodents like rats, are frequently used in preclinical metabolism research to understand the pharmacokinetics and biotransformation of a drug in a complete biological system. fda.gov

Metabolic Fate Studies: Studies involving the administration of perindopril to rats have been conducted to investigate its metabolic profile. fda.gov These studies help to identify and quantify the metabolites formed in vivo, including this compound, in plasma, urine, and feces.

Species Differences: Comparing metabolic pathways between animal models and humans is essential. For instance, research has shown significant species differences in the hydrolysis of acyl glucuronides between rats and humans. nih.gov In rats, both esterases and β-glucuronidase contribute to acyl glucuronide hydrolysis, whereas in human liver microsomes, esterases are the dominant hydrolases. researchgate.netnih.gov Such differences are critical for extrapolating animal data to humans.

Investigating Pharmacological Effects: Animal models are also used to study the long-term effects of drugs on metabolic parameters. For example, the spontaneously hypertensive/NIH-corpulent (SHR/N-cp) rat, a model for non-insulin-dependent diabetes mellitus and hypertension, was used to assess the long-term impact of perindopril. nih.gov While this particular study focused on parameters like glucose and lipid levels, such models provide the physiological context in which the drug and its metabolites, including this compound, exert their effects. nih.gov

Table 2: Examples of Non-Human Animal Model Applications in Perindopril Research

Animal Model Study Focus Key Findings Related to Metabolism Reference
Rat General Metabolism Perindopril is extensively metabolized, with metabolites identified following administration of C-perindopril. fda.gov
SHR/N-cp Rat Long-term treatment effects Assessed impact on metabolic parameters (glucose, lipids) in a model of diabetes and hypertension. Showed neutral effects on glucose metabolism. nih.gov
Rat vs. Human (General) Acyl Glucuronide Hydrolysis Demonstrated that different enzymes are dominant in the hydrolysis of acyl glucuronides in rat versus human liver microsomes. nih.gov

Development of Predictive Models for Glucuronidation

A key goal of in vitro and non-human in vivo metabolism studies is to develop models that can predict a drug's metabolic fate in humans. The development of predictive models for the glucuronidation of compounds like perindoprilat relies on integrating data from various sources.

The process generally involves:

In Vitro Characterization: Data on the rate of this compound formation in human liver microsomes or hepatocytes are collected. nih.gov This provides the intrinsic clearance rate for the glucuronidation pathway.

Enzyme Kinetics: The specific UGT enzymes responsible for the reaction are identified, and their kinetic parameters (Km and Vmax) are determined. nih.gov

In Vitro-In Vivo Extrapolation (IVIVE): The in vitro clearance data are scaled using physiological parameters (e.g., liver weight, microsomal protein per gram of liver) to predict the in vivo hepatic clearance. nih.gov However, it is known that the contribution of UGTs to in vivo metabolism can be underpredicted by standard in vitro methods, necessitating more complex modeling approaches. youtube.com

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are sophisticated computational models that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. Data on the formation of this compound, including the responsible UGT enzymes and their kinetics, would be incorporated into a PBPK model for perindopril. This allows for the prediction of drug and metabolite concentrations in various tissues over time and can help anticipate the impact of factors like genetic polymorphisms in UGT enzymes or drug-drug interactions.

While specific predictive models for this compound are not detailed in the public literature, the framework for their development is a standard practice in modern drug development, aiming to translate preclinical findings into clinical understanding. nih.gov

Table of Mentioned Compounds

Comparative Analysis with Other Acyl Glucuronide Metabolites

Structural Analogues and Reactivity Correlations

The stability of an acyl glucuronide is not uniform across all compounds but is heavily influenced by the structure of the aglycone (the parent drug molecule). rsc.org Key factors determining reactivity include the electronic properties and steric hindrance around the ester linkage. acs.orgnih.govnih.gov Generally, electron-withdrawing groups on the aglycone increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of degradation. acs.orgnih.gov Conversely, bulky steric groups near the ester bond can hinder this attack, thereby increasing the metabolite's stability. nih.govnih.gov

Studies on various acyl glucuronides, particularly those of non-steroidal anti-inflammatory drugs (NSAIDs), have provided valuable structure-reactivity relationships. For instance, the degradation of glucuronides derived from benzoic acid derivatives correlates with Hammett's sigma constants, an indicator of electronic effects. nih.gov For aralkyl carboxylic acids, a combination of electronic descriptors (like the parent acid's pKa) and steric descriptors can predict the degradation rate constants. acs.orgnih.gov

Stereochemistry also plays a crucial role. The degradation of diastereoisomeric glucuronides, such as those of ketoprofen (B1673614) and 2-phenylpropionic acid, is often stereoselective. nih.govresearchgate.net For example, the (R)-isomer of ketoprofen glucuronide degrades approximately twice as fast as the (S)-isomer, a difference governed by the rate of acyl migration. nih.govresearchgate.net

The table below illustrates the correlation between the structure of various drug aglycones and the stability of their corresponding 1-O-acyl-β-D-glucuronides, expressed as degradation half-life under physiological conditions (pH 7.4, 37°C).

Table 1: Comparative Stability of 1-O-Acyl-β-D-Glucuronides of Various Drugs

This table is interactive. You can sort and filter the data.

Drug (Aglycone) Drug Class Key Structural Feature(s) Degradation Half-life (t½) at pH 7.4, 37°C Reference(s)
Telmisartan (B1682998) Antihypertensive Complex aromatic structure ~26 hours researchgate.net
(S)-Ketoprofen NSAID α-methyl-substituted arylpropionic acid ~3.8 hours nih.gov
(R)-Ketoprofen NSAID α-methyl-substituted arylpropionic acid ~2.1 hours nih.gov
(S)-Ibuprofen NSAID α-methyl-substituted arylpropionic acid ~1.6 hours nih.gov
(S)-2-Phenylpropionic acid Arylpropionic Acid α-methyl group 3.7 hours researchgate.net
(R)-2-Phenylpropionic acid Arylpropionic Acid α-methyl group 1.8 hours researchgate.net
Diclofenac (B195802) NSAID o-substituted aminophenylacetic acid ~0.5 hours researchgate.net
Tolmetin (B1215870) NSAID Pyrroleacetic acid derivative ~0.4 hours nih.gov
Probenecid Uricosuric Dipropylsulfamoyl benzoic acid ~0.27 hours

Data compiled from multiple sources. Half-lives are approximate and can vary based on specific experimental conditions.

This data highlights that acyl glucuronides like that of telmisartan are remarkably stable, whereas those of diclofenac and tolmetin are very labile. nih.govresearchgate.net The high reactivity of tolmetin glucuronide is notable. nih.gov The stereoselective difference in stability for ketoprofen and 2-phenylpropionic acid glucuronides underscores the sensitivity of the degradation process to the three-dimensional structure around the ester bond. nih.govresearchgate.net

General Principles of Acyl Glucuronide Metabolism and Stability

The metabolism and stability of acyl glucuronides are governed by a set of common chemical principles and enzymatic processes.

Formation: Acyl glucuronides are formed by UGT enzymes, which are primarily located in the endoplasmic reticulum of liver cells and other tissues. youtube.com Several UGT isoforms, including UGT1A3, UGT1A9, and notably UGT2B7, are responsible for the glucuronidation of carboxylic acids. nih.govnih.gov

Degradation Pathways: Once formed, the 1-O-acyl-β-D-glucuronide is inherently unstable and can degrade via two main non-enzymatic pathways: nih.govtandfonline.com

Hydrolysis: The ester bond is cleaved, regenerating the parent carboxylic acid (aglycone) and D-glucuronic acid. This reaction is pH-dependent. nih.gov

Acyl Migration: This is an intramolecular rearrangement where the acyl group moves from the anomeric C-1 position of the glucuronic acid moiety to one of the hydroxyl groups at the C-2, C-3, or C-4 positions. tandfonline.comrsc.org This process is typically faster than hydrolysis in aqueous buffer and is considered the predominant degradation pathway under physiological conditions. tandfonline.comresearchgate.net The resulting positional isomers (e.g., 2-O-acyl, 3-O-acyl, and 4-O-acyl glucuronides) are generally not substrates for β-glucuronidase, an enzyme that can hydrolyze the 1-O-β-isomer. tandfonline.com These isomers can also undergo anomerization to form more stable α-anomers. nih.gov

Reactivity and Protein Adduction: The chemical reactivity of acyl glucuronides is the basis for their potential to form covalent adducts with proteins. researchgate.netnih.gov Two primary mechanisms are proposed:

Transacylation (Nucleophilic Displacement): The electrophilic carbonyl carbon of the acyl glucuronide (either the 1-O-β isomer or its rearranged positional isomers) is directly attacked by nucleophilic groups (-NH₂, -SH, -OH) on proteins, such as lysine (B10760008) or cysteine residues. nih.govnih.gov

Glycation: This pathway involves the formation of a reactive aldehyde intermediate through the opening of the glucuronic acid ring of the rearranged isomers. This aldehyde can then react with protein amine groups (e.g., lysine) to form a Schiff base, which can then rearrange to a more stable ketoamine adduct (Amadori rearrangement). researchgate.netnih.gov

The rate and extent of these reactions are influenced by the aglycone structure, pH, and temperature. nih.govrsc.org The propensity to form protein adducts is often linked to the rate of acyl migration, with more rapidly rearranging glucuronides showing increased adduct formation. rsc.org

Table 2: Summary of General Principles of Acyl Glucuronide Metabolism and Stability

This table is interactive. You can sort and filter the data.

Principle Description Key Factors Implication Reference(s)
Formation Enzymatic conjugation of a carboxylic acid with UDP-glucuronic acid. UGT enzymes (esp. UGT2B7, UGT1A3, UGT1A9). Formation of a chemically reactive 1-O-acyl-β-D-glucuronide ester. nih.govexlibrisgroup.com
Degradation Spontaneous, non-enzymatic breakdown of the glucuronide conjugate. pH, temperature, aglycone structure (steric/electronic effects). Determines the metabolite's half-life and exposure in the body. nih.govrsc.org
Acyl Migration Intramolecular transfer of the acyl group from C-1 to C-2, C-3, or C-4 hydroxyls. Generally faster than hydrolysis; influenced by aglycone structure. Leads to formation of multiple positional isomers and anomers. tandfonline.comresearchgate.net
Hydrolysis Cleavage of the ester bond to release the parent drug. pH-dependent; can be catalyzed by esterases and β-glucuronidase (for 1-O-β isomer only). Regenerates the active or parent compound. tandfonline.comnih.gov

| Protein Adduction | Covalent binding to proteins via transacylation or glycation. | Intrinsic reactivity of the glucuronide; availability of nucleophilic sites on proteins. | A potential mechanism for idiosyncratic drug toxicity. | nih.govresearchgate.netnih.gov |

Understanding these fundamental principles is crucial for predicting the behavior of Perindoprilat (B1679611) Acyl-β-D-glucuronide and assessing its profile in relation to other drugs in its class.

Q & A

Q. How is Perindoprilat Acyl-β-D-glucuronide formed in vivo, and what enzymes are involved?

this compound is synthesized via hepatic glucuronidation, where the active metabolite perindoprilat undergoes conjugation with glucuronic acid via uridine diphosphate-glucuronosyltransferase (UGT) enzymes. Experimental validation involves incubating perindoprilat with human liver microsomes or recombinant UGT isoforms (e.g., UGT1A3, UGT2B7) in the presence of UDP-glucuronic acid. Enzyme specificity can be confirmed using isoform-selective inhibitors or siRNA knockdowns .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

  • Sample preparation : Solid-phase extraction (SPE) or protein precipitation to isolate the metabolite.
  • Chromatography : Reverse-phase columns (e.g., C18) with mobile phases containing ammonium formate/acetonitrile for optimal separation.
  • Validation : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines. Enzymatic hydrolysis with β-glucuronidase can confirm specificity by comparing pre- and post-hydrolysis peaks .

Advanced Research Questions

Q. How does the chemical stability of this compound impact pharmacokinetic and toxicity studies?

Acyl glucuronides are prone to pH-dependent hydrolysis (regenerating perindoprilat) and intramolecular acyl migration, forming positional isomers. Stability protocols should:

  • Use buffered solutions (pH 7.4) to minimize degradation.
  • Store samples at -80°C with stabilizers (e.g., 0.1% sodium azide).
  • Quantify isomerization via HPLC with diode-array detection (DAD) to distinguish between β-1-O-acyl and migrated isomers (e.g., 2-, 3-, or 4-O-acyl). Instability can lead to underestimation of exposure in pharmacokinetic models and overestimation of parent drug toxicity .

Q. What experimental approaches are used to assess CYP2C8 inhibition by this compound?

  • In vitro assays : Use recombinant CYP2C8 or human liver microsomes with probe substrates (e.g., amodiaquine). Measure IC50 values (e.g., 18.9 µM for Candesartan Acyl-β-D-glucuronide ).
  • Time-dependent inactivation (TDI) : Pre-incubate the metabolite with NADPH-fortified microsomes to assess irreversible inhibition.
  • Computational modeling : Molecular docking studies (e.g., AutoDock Vina) to evaluate binding affinity at the CYP2C8 active site. Confounding factors include competitive inhibition by the parent drug (perindoprilat) and glucuronide hydrolysis during assays .

Q. How can researchers evaluate covalent adduct formation between this compound and serum proteins?

  • Incubation studies : Mix the metabolite with human serum albumin (HSA) or plasma at physiological pH (7.4) and 37°C for 24–72 hours.
  • Detection : Use SDS-PAGE/Western blot with anti-adduct antibodies or LC-MS/MS to identify modified peptides (e.g., HSA Lys199 adducts).
  • ELISA : Quantify immune responses to adducts in preclinical models to assess hypersensitivity risks. Adduct formation correlates with drug-induced liver injury (DILI) in carboxylic acid-containing drugs .

Q. What methodological challenges arise in detecting this compound in fecal samples?

  • Matrix interference : Fecal homogenates require centrifugation and filtration to remove particulates.
  • Microbial degradation : Add β-glucuronidase inhibitors (e.g., saccharolactone) during sample collection.
  • Extraction validation : Compare liquid-liquid extraction (LLE) vs. SPE recovery rates. LC-MS/MS methods must differentiate the metabolite from structurally similar gut microbiota metabolites .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC50 values for CYP2C8 inhibition by acyl glucuronides?

Variability arises from differences in enzyme sources (e.g., recombinant vs. liver microsomes), pre-incubation conditions, and glucuronide stability. For this compound:

  • Use pooled human liver microsomes (HLMs) to mimic physiological enzyme concentrations.
  • Standardize pre-incubation times (e.g., 30 minutes) and avoid organic solvents like methanol, which accelerate hydrolysis .
  • Cross-validate findings with clinical DDI studies using CYP2C8 substrates (e.g., cerivastatin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.